molecular formula C10H9Br B13608507 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene

4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene

Cat. No.: B13608507
M. Wt: 209.08 g/mol
InChI Key: CTJXBDDDZUNQSH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is substituted at the fourth position, a methyl group at the first position, and a prop-2-yn-1-yl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-1-methylbenzene.

    Alkylation Reaction: The prop-2-yn-1-yl group is introduced through an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interaction with specific molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

  • 1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene
  • 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chloro, methoxy) at various positions on the benzene ring.
  • Reactivity: Variations in reactivity due to the electronic effects of different substituents.
  • Applications: Differences in applications based on the unique properties imparted by the substituents.

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

4-bromo-1-methyl-2-prop-2-ynylbenzene

InChI

InChI=1S/C10H9Br/c1-3-4-9-7-10(11)6-5-8(9)2/h1,5-7H,4H2,2H3

InChI Key

CTJXBDDDZUNQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC#C

Origin of Product

United States

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